molecular formula C15H12F3N3S B2638133 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 955961-89-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B2638133
CAS No.: 955961-89-4
M. Wt: 323.34
InChI Key: AYBSXTAUFZGGJU-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole” contains several functional groups including a pyrazole ring, a phenyl ring, a thiazole ring, and a trifluoromethyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, phenyl, and thiazole rings, along with the trifluoromethyl group. The arrangement of these groups within the molecule could have significant effects on its chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and stability .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Approaches : Research has shown various synthetic methodologies for generating derivatives of pyrazole and thiazole compounds. For instance, the condensation of certain precursors with 3,5-dimethyl-1H-pyrazole has been utilized to produce thiazole derivatives with potential for further chemical modifications (Peet & Sunder, 1986); (Metwally, Abdelrazek, & Eldaly, 2016).
  • Structural Insights and Ligand Design : The development of new hybrid ligands for metal coordination has been a significant area of application, demonstrating the utility of these compounds in creating complex metal-organic structures with potential applications in catalysis and materials science (Guerrero et al., 2008).

Biological Activity

  • Anticancer Properties : Derivatives of 3,5-dimethyl-1H-pyrazole have been studied for their anticancer activities, with certain compounds showing promising results against specific cancer cell lines, highlighting their potential as therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).
  • Antimicrobial and Antifungal Activities : Synthesized compounds have been evaluated for their antimicrobial and antifungal efficacy, suggesting the potential of these derivatives in developing new antimicrobial agents (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
  • Corrosion Inhibition : The application of thiazole derivatives as corrosion inhibitors for metals in acidic environments demonstrates their utility in industrial processes, offering a method to protect metals from corrosion (Fouda, Abdel-Latif, Helal, & El-Hossiany, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential uses of this compound would depend on its properties and reactivity. It could potentially be used in a variety of applications, from pharmaceuticals to materials science .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3S/c1-9-6-10(2)21(20-9)14-19-13(8-22-14)11-4-3-5-12(7-11)15(16,17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBSXTAUFZGGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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